molecular formula C10H7NOS B143329 5-(3-Pyridinyl)-2-thiophenecarbaldehyde CAS No. 133531-43-8

5-(3-Pyridinyl)-2-thiophenecarbaldehyde

Cat. No. B143329
M. Wt: 189.24 g/mol
InChI Key: DIQWXENHCURRML-UHFFFAOYSA-N
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Description

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of related compounds involves a pyridine ring, which is a six-membered heterocyclic scaffold .


Chemical Reactions Analysis

The synthesis of related compounds involves a ring cleavage methodology reaction . The reactivity of pyridinyl radicals has been leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound is canonicalized .

Scientific Research Applications

Fluorescent Reagent for Alkylamines Detection

5-(4-Pyridyl)-2-thiophenecarbaldehyde, a closely related compound, has been synthesized and utilized as a new fluorescent derivatization reagent for the determination of primary alkylamines. This method involves precolumn derivatization and postcolumn hydrolysis–detection, achieving a detection limit of approximately 0.1 pmol for amines, with a dynamic linear range spanning over five orders of magnitude (Nakajima, Yamamoto, & Hara, 1990).

Antimicrobial Activity

A derivative of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, synthesized from isonicotinic acid hydrazide, was further modified to create various compounds, including those involving the 5-pyridinyl moiety. These compounds were screened for their antimicrobial activity, revealing that most exhibited good to moderate effectiveness against tested microbes (Bayrak et al., 2009).

Synthesis of Complex Molecules

The central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton, important for the total synthesis of macrocyclic antibiotics like GE 2270 A, can be synthesized from compounds similar to 5-(3-Pyridinyl)-2-thiophenecarbaldehyde. This synthesis involves converting cyano and dimethoxymethyl groups into 2-thiazolyl groups, demonstrating the compound's utility in complex molecule construction (Okumura et al., 1998).

Future Directions

The future directions in the field involve the sustainable production of value-added N-heterocycles from available biomass to reduce the reliance on fossil resources and create possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .

properties

IUPAC Name

5-pyridin-3-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQWXENHCURRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447635
Record name 5-(Pyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)thiophene-2-carbaldehyde

CAS RN

133531-43-8
Record name 5-(Pyridin-3-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (5-pyridin-3-yl-thiophen-2-yl)-methanol (144 mg in 7.5 mL dry methylene chloride) was added 327 mg of the 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one and the mixture stirred at room temperature. After 4 hours, the reaction was quenched by addition of a mixture of saturated sodium bicarbonate and saturated sodium thiosulfite (1:1) and extracted with diethyl ether. The aqueous portion was extracted further with methylene chloride and the combined organics then washed with water and brine and dried over magnesium sulfate. Purification of the concentrate by flash chromatography on silica gel (ethyl acetate:hexane, 75:25; then 80:20) gave the title compound (80 mg).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
327 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 153 mg (5-bromo-thiophen-2-yl)-methanol, 128 mg pyridine-3-boronic acid, and 64 mg tetrakis(triphenylphosphine) palladium was added solvent (7.3 mL toluene and 3.1 mL methanol) followed by 1.4 mL of 2.5M sodium carbonate and the mixture heated to 80° C. on an oil bath. After 16 hours the mixture was cooled to room temperature and cocncentrated in vacuo. The residue was solvated in ethyl acetate was washed sequentially with 0.5N sodium hydroxide and brine, dried over magnesium sulfate and concentrated in vacuo. Purification by flash chromatography on silica gel (hexane:ethyl acetate, 60:40; then 55:45) gave the title compound (147 mg).
Quantity
153 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
catalyst
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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